molecular formula C20H14F3N3O4 B2734581 N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941910-02-7

N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2734581
CAS RN: 941910-02-7
M. Wt: 417.344
InChI Key: GHWLGISZHAGCDT-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a trifluoromethyl group, and a carboxamide group . These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Nitrogen-based heterocycles play a crucial role in drug discovery. More than 75% of FDA-approved drugs contain nitrogen-containing heterocyclic moieties. These compounds exhibit diverse biological activities and are essential components of many biologically important molecules. Let’s explore some specific applications:

Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effectiveness against various bacterial strains, including Proteus vulgaris . Further studies are needed to determine its minimum inhibitory concentration (MIC) and mechanism of action .

Anti-Inflammatory Agents: Given the presence of nitro and trifluoromethyl groups, this compound may exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways and evaluate its potential as an anti-inflammatory agent.

Anticancer Potential: Nitrogen-based heterocycles often show promise in cancer therapy. Investigating the compound’s cytotoxicity against cancer cell lines (e.g., breast, lung, or colon cancer) would be valuable. Additionally, understanding its interaction with cellular targets (such as kinases or receptors) could guide drug design.

CNS Disorders: Considering the central nervous system (CNS), this compound could be evaluated for neuroprotective effects, potential as an antidepressant, or modulation of neurotransmitter receptors. In silico studies could predict its blood-brain barrier permeability.

Metabolic Disorders: Nitrogen-containing heterocycles often impact metabolic pathways. Researchers could investigate its influence on enzymes related to diabetes, obesity, or lipid metabolism. Structural modifications might enhance selectivity.

Structure-Activity Relationship (SAR)

Understanding the relationship between the compound’s structure and its biological activity is crucial. Researchers can perform SAR studies by synthesizing analogs with subtle modifications (e.g., substituents on the phenyl rings or the pyridine core). These studies guide rational drug design.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some compounds might interact with biological receptors, while others might undergo specific chemical reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds might be toxic or hazardous, while others might be relatively safe . Always handle chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has pharmaceutical properties, future research might focus on developing it into a drug .

properties

IUPAC Name

N-(3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-1-4-13(10-14)12-25-9-3-8-17(19(25)28)18(27)24-15-6-2-7-16(11-15)26(29)30/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWLGISZHAGCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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